molecular formula C9H6ClNO3 B1600521 Methyl 2-chlorobenzo[d]oxazole-5-carboxylate CAS No. 54120-92-2

Methyl 2-chlorobenzo[d]oxazole-5-carboxylate

Cat. No. B1600521
CAS RN: 54120-92-2
M. Wt: 211.6 g/mol
InChI Key: BNLACLQPNMYERU-UHFFFAOYSA-N
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Description

“Methyl 2-chlorobenzo[d]oxazole-5-carboxylate” is a chemical compound with the CAS Number 54120-92-2 . It has a linear formula of C9H6ClNO3 . The compound is white to yellow solid in physical form .


Molecular Structure Analysis

The molecular structure of “Methyl 2-chlorobenzo[d]oxazole-5-carboxylate” can be represented by the InChI code: 1S/C9H6ClNO3/c1-13-8(12)5-2-3-7-6(4-5)11-9(10)14-7/h2-4H,1H3 . This indicates that the compound consists of 9 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

“Methyl 2-chlorobenzo[d]oxazole-5-carboxylate” has a molecular weight of 211.6 . It is a white to yellow solid .

Scientific Research Applications

Photochemistry and Vibrational Spectra

Methyl 4-chloro-5-phenylisoxazole-3-carboxylate (MCPIC), a compound similar to Methyl 2-chlorobenzo[d]oxazole-5-carboxylate, has been studied for its photochemistry and vibrational spectra. Research in this area focuses on the characterization of the molecule's low energy conformers using FTIR spectroscopy and DFT theoretical calculations. This research is significant for understanding the molecular behavior of such compounds when isolated in cryogenic matrices and exposed to UV irradiation, leading to potential applications in photochemistry and materials science (Lopes et al., 2011).

Inhibitory Activity on Blood Platelet Aggregation

Compounds structurally related to Methyl 2-chlorobenzo[d]oxazole-5-carboxylate, such as methyl 5-substituted oxazole-4-carboxylates, have been synthesized and evaluated for their inhibitory activity on blood platelet aggregation. This research is important for developing new therapeutic agents for conditions related to blood clotting and cardiovascular diseases (Ozaki et al., 1983).

Synthesis of Macrolides

Research has shown that oxazoles can serve as precursors for activated carboxylic acids, leading to the synthesis of macrolides like recifeiolide and curvularin. This application is crucial in synthetic organic chemistry, particularly in the development of complex molecular structures for pharmaceutical purposes (Wasserman et al., 1981).

Anticancer Activity

Certain derivatives of 1,3-oxazole-4-carboxylates, which share structural features with Methyl 2-chlorobenzo[d]oxazole-5-carboxylate, have been synthesized and tested for their anticancer activity. This research is crucial for the discovery and development of new anticancer agents, particularly in targeting specific cancer cell lines (Pilyo et al., 2020).

Safety and Hazards

The safety information for “Methyl 2-chlorobenzo[d]oxazole-5-carboxylate” indicates that it has the following hazard statements: H302-H315-H319-H335 . This means that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2-chloro-1,3-benzoxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3/c1-13-8(12)5-2-3-7-6(4-5)11-9(10)14-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLACLQPNMYERU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444724
Record name Methyl 2-chlorobenzo[d]oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chlorobenzo[d]oxazole-5-carboxylate

CAS RN

54120-92-2
Record name Methyl 2-chlorobenzo[d]oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-chloro-1,3-benzoxazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a round bottom flask equipped with a magnetic stirrer, nitrogen inlet, reflux condenser and drying tube were placed 5-methoxycarbonylbenzoxazolthione (5.2 g, 0.025 mole), phosphorus pentachloride (5.2 g, 0,025 mole), and phosphorus oxychloride (40 mL). The reaction mixture was heated by an oil bath at 95°-100° C. for 4 hours. The reaction mixture was allowed to cool to room temperature and filtered. The filtrate was distilled with a short path distillation apparatus and the product was collected at 160°-163° C. at 29 mm Hg. The product solidified on standing to give a pale yellow solid, m.p. 104°-106° C. Anal Calcd. for C9H6ClNO3: C, 51.1; H, 2.9; N, 6.6; Cl, 16.8. Found: C, 50.7; H, 2.9; N, 6.6; Cl, 16.3
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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